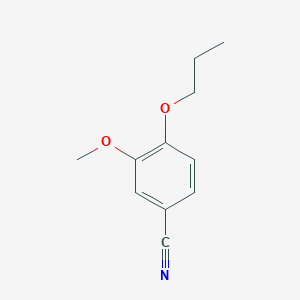

3-Methoxy-4-propoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-propoxybenzonitrile (MPB) is a chemical compound that has gained significant attention in scientific research. It is a nitrile derivative of benzoic acid, and its chemical structure consists of a benzene ring with methoxy and propoxy substituents attached to it.

Scientific Research Applications

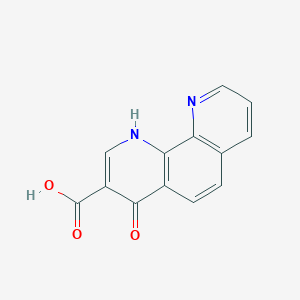

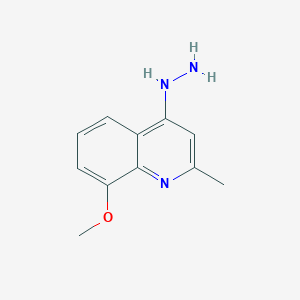

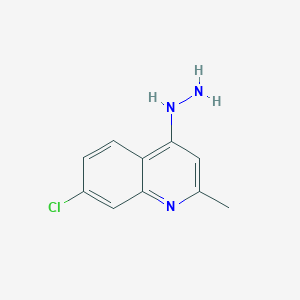

Synthesis of Anti-tumor Compounds

A study details the synthesis of novel 4-aminoquinazoline derivatives from a precursor similar to 3-Methoxy-4-propoxybenzonitrile, showing significant anti-tumor activities against Bcap-37 cell proliferation. These findings highlight the compound's role in developing potential anti-cancer therapies (Li, 2015).

Nucleophilic Aromatic Substitutions

Research on nucleophilic aromatic substitutions in related benzonitrile compounds has led to new synthetic pathways for creating diverse chemical structures, such as the 1,4-benzothiazine-3(4H)-one ring system, through reactions involving sodium methoxide (Giannopoulos et al., 2000).

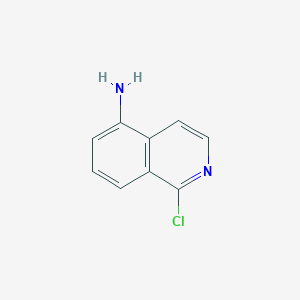

Synthesis of Gefitinib

Another application is seen in the synthesis of Gefitinib, a drug for treating non-small-cell lung cancer, from compounds structurally related to 3-Methoxy-4-propoxybenzonitrile. This process demonstrates the compound's utility in pharmaceutical manufacturing (Jin et al., 2005).

Hydrogen Bond Studies

The thermodynamics and hydrogen bond-forming abilities of methoxyphenols and dimethoxybenzenes, which share a methoxy group feature with 3-Methoxy-4-propoxybenzonitrile, have been extensively studied, highlighting their significance in understanding molecular interactions (Varfolomeev et al., 2010).

Synthesis of Nitrogen-Containing Chalcone

Research also covers the synthesis of nitrogen-containing chalcone via a one-pot three-component reaction involving methoxy-substituted compounds. This synthesis route underscores the potential for creating complex organic molecules for various applications (Abualreish et al., 2014).

properties

IUPAC Name |

3-methoxy-4-propoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNBLRQKNKJNQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366475 |

Source

|

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-propoxybenzonitrile | |

CAS RN |

60758-85-2 |

Source

|

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348411.png)

![4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348412.png)

![2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1348414.png)

![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)